![molecular formula C7H4BrNOS B1408106 2-Bromobenzo[d]thiazol-7-ol CAS No. 1261561-64-1](/img/structure/B1408106.png)

2-Bromobenzo[d]thiazol-7-ol

説明

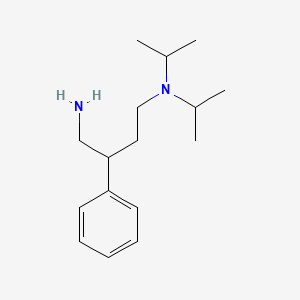

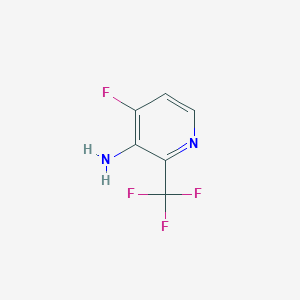

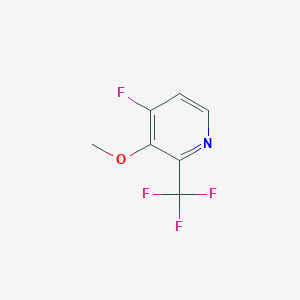

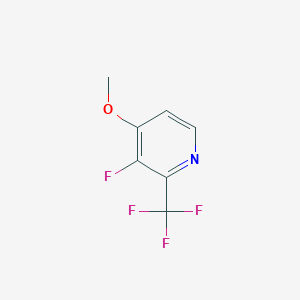

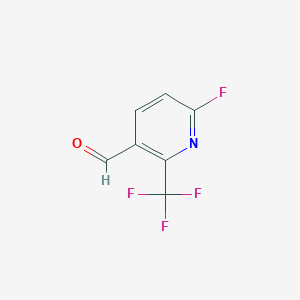

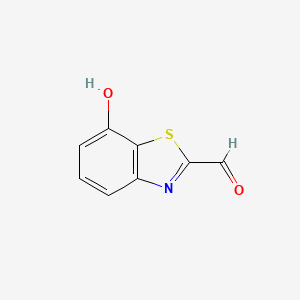

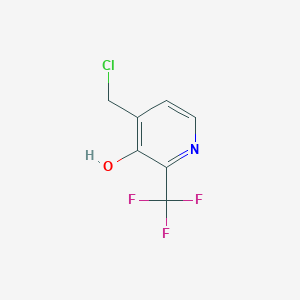

“2-Bromobenzo[d]thiazol-7-ol” is a chemical compound with the molecular formula C7H4BrNOS . It is a derivative of benzothiazole, a bicyclic heterocycle with fused benzene and thiazole rings . Benzothiazole derivatives are known for their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . A simple and effective one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates by the Ullmann-type reaction was developed .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole ring with a bromine atom attached to the second carbon atom and a hydroxyl group attached to the seventh carbon atom .Chemical Reactions Analysis

Benzothiazoles are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They can undergo a variety of chemical reactions, including functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 230.08 g/mol . Other properties such as XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and covalently-bonded unit count can also be computed .科学的研究の応用

1. Supramolecular Synthons and Crystal Packing

Research has shown that compounds like 6-bromobenzo[d]thiazol-2-amine, which share structural similarities with 2-Bromobenzo[d]thiazol-7-ol, play a significant role in forming non-covalent interactions with carboxylic acid derivatives. These interactions are crucial for understanding the supramolecular assemblies and crystal packing in various compounds. Such studies provide insights into the hydrogen bonding and other noncovalent interactions within these assemblies (Jin et al., 2012) (Jin et al., 2014).

2. Synthesis of Photovoltaic Materials

Bromoderivatives of benzofused thiadiazoles, like 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole, are important precursors for dye synthesis, which are widely used in designing effective photovoltaic materials. This highlights the potential application of this compound in the field of renewable energy and sustainable materials development (Chmovzh et al., 2022).

3. Fluorescent Sensing for Metal Ions

A "turn-on" fluorescent sensor based on compounds structurally similar to this compound has been developed for the selective detection of toxic metal ions like Hg(II) and Cu(II). Such sensors are crucial for monitoring environmental pollutants and have potential applications in biological fields for intracellular monitoring of these toxic agents (Rasheed et al., 2019).

作用機序

Target of Action

Compounds with similar structures, such as benzo[d]thiazole derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

It can be inferred from related compounds that it may interact with its targets by inhibiting quorum sensing pathways . This interaction could potentially lead to changes in bacterial behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

Based on the information about similar compounds, it can be inferred that it may affect the quorum sensing pathways in bacteria . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors .

Result of Action

Based on the information about similar compounds, it can be inferred that it may inhibit the growth of bacteria and affect their behaviors such as biofilm formation, virulence production, and other pathogenesis .

Action Environment

It can be inferred that factors such as nutrient availability and defense mechanisms in the environment may influence the action of 2-bromobenzo[d]thiazol-7-ol .

将来の方向性

特性

IUPAC Name |

2-bromo-1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLIQZYTQKATIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。